molecular formula C7H13ClN2 B1379982 cis-3-Aminocyclohexanecarbonitrile hydrochloride CAS No. 1403323-06-7

cis-3-Aminocyclohexanecarbonitrile hydrochloride

Cat. No. B1379982
CAS RN: 1403323-06-7
M. Wt: 160.64 g/mol
InChI Key: ZBUXGIYHCTWUTA-HHQFNNIRSA-N
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Description

Cis-3-Aminocyclohexanecarbonitrile hydrochloride is a chemical compound with the CAS number 1403323-06-7 . It is used for pharmaceutical testing and as a reference standard for accurate results .


Molecular Structure Analysis

The molecular formula of cis-3-Aminocyclohexanecarbonitrile hydrochloride is C7H13ClN2. Its molecular weight is 160.64 g/mol.


Physical And Chemical Properties Analysis

Cis-3-Aminocyclohexanecarbonitrile hydrochloride has a molecular weight of 160.65 g/mol . It is very soluble in water with a solubility of 4.89 mg/ml or 0.0305 mol/l .

Scientific Research Applications

Photocyclization and Isomerization

Photocyclization studies of certain cis and trans isomers provide evidence for adiabatic isomerization, indicating the influence of solvent polarity on excited state surfaces and offering insights into reaction mechanisms under photochemical conditions (Bortolus et al., 2004).

Catalytic Systems and Synthesis

Cis-1,2-Cyclohexanediol, a related compound, has been shown to be an effective ligand in Cu-catalytic systems for the synthesis of various sulfides, highlighting the role of cis configurations in facilitating mild and efficient synthesis processes (Kabir et al., 2010).

Multicomponent Equilibrium Systems

Research on cis and trans isomers of aminomethylcyclohexane-1,2-diol has led to the discovery of complex, multicomponent equilibrium systems involving various derivatives. These findings contribute to understanding stereochemistry and ring-chain tautomerism (Hetényi et al., 2003).

FMOC Protection and Building Blocks

The FMOC protection of various amino acids, including cis-β-amino acids, serves as a critical step in the synthesis of combinatorial libraries, demonstrating the importance of protective strategies in organic synthesis (Dener et al., 2001).

Coordination Polymers and Architectures

Utilization of rigid aliphatic amino ligands, including cis configurations, in the assembly of coordination polymers across dimensions (from clusters to 3D networks) showcases the versatility of these configurations in forming diverse and complex structures (Pickering et al., 2004).

Safety And Hazards

Cis-3-Aminocyclohexanecarbonitrile hydrochloride is classified as having acute toxicity when ingested (Category 4, H302) according to the GHS Classification in accordance with 29 CFR 1910 (OSHA HCS) . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

(1R,3S)-3-aminocyclohexane-1-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2.ClH/c8-5-6-2-1-3-7(9)4-6;/h6-7H,1-4,9H2;1H/t6-,7+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUXGIYHCTWUTA-HHQFNNIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)N)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H](C1)N)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-3-Aminocyclohexanecarbonitrile hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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